molecular formula C22H22O B11950143 2-Benzyl-1,3-diphenylpropan-2-ol CAS No. 6712-97-6

2-Benzyl-1,3-diphenylpropan-2-ol

Cat. No.: B11950143
CAS No.: 6712-97-6
M. Wt: 302.4 g/mol
InChI Key: WXSPHAQGTGMKEX-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-diphenylpropan-2-ol (CAS 6712-97-6) is a synthetic organic compound with the molecular formula C22H22O and a monoisotopic mass of 302.167065 Da [ citation 1 ]. It is also known by synonyms such as Tribenzylcarbinol and Tribenzylmethanol [ citation 1 ]. This compound serves as a versatile alcohol-based building block in research and development. Its structure is related to 1,3-diphenylpropan-1-ol derivatives, which are recognized as potential synthetic precursors to flavans—compounds of significant interest due to their pharmacological activities, including anticarcinogenic, anti-inflammatory, antioxidant, and antimalarial properties [ citation 3 ]. As a high-purity chemical, it is designed for use as a synthetic intermediate in organic and medicinal chemistry research, for instance, in the exploration of novel C-C bond formation methodologies under transition metal-free conditions [ citation 3 ]. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

6712-97-6

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

2-benzyl-1,3-diphenylpropan-2-ol

InChI

InChI=1S/C22H22O/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,23H,16-18H2

InChI Key

WXSPHAQGTGMKEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3-diphenylpropan-2-ol typically involves the Grignard reaction. One common method includes the reaction of benzylmagnesium chloride with benzophenone, followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-Benzyl-1,3-diphenylpropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or distillation, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-diphenylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Benzyl-1,3-diphenylpropan-2-ol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals.

Application Description
Pharmaceutical SynthesisUsed in creating drugs targeting neurological and cardiovascular conditions.
Agrochemical ProductionActs as an intermediate in the synthesis of pesticides and herbicides.
Dyes and PigmentsEmployed in the production of various dyes due to its chromophoric properties.

Research has indicated that 2-benzyl-1,3-diphenylpropan-2-ol exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to interact with cellular membranes and proteins, influencing biochemical pathways related to oxidative stress.
  • Anti-inflammatory Effects : Studies suggest potential anti-inflammatory activities, making it a candidate for therapeutic applications .

Medicinal Chemistry

The compound's structural characteristics lend it to various therapeutic roles:

  • Potential Treatment for Metabolic Disorders : Recent investigations highlight its potential as a dual agonist for PPARα/γ receptors, which are crucial in regulating lipid metabolism and glucose homeostasis .

Case Study 1: Therapeutic Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that metabolites derived from gut microbiota, including 2-benzyl-1,3-diphenylpropan-2-ol, may play a role in mitigating NAFLD by interacting with signaling pathways involved in fat metabolism.

Case Study 2: Synthesis of Antiviral Agents

In a recent study, derivatives of 2-benzyl-1,3-diphenylpropan-2-ol were synthesized and evaluated for their antiviral properties. The compounds demonstrated significant activity against viral strains, suggesting their utility in drug development .

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-diphenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator in certain reactions, facilitating the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, leading to the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-benzyl-1,3-diphenylpropan-2-ol, such as benzyl substituents, hydroxyl/amine groups, or aromatic frameworks. Key differences in properties and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Reference
2-Benzyl-1,3-diphenylpropan-2-ol 6712-97-6 C₂₂H₂₂O 302.417 Tertiary alcohol High steric bulk; low polar solubility
2-Benzyl-1,3-propanediol 2612-30-8 C₁₀H₁₄O₂ 166.22 Two primary alcohols Higher water solubility; diol reactivity
3-Amino-2-benzylpropan-1-ol 66102-69-0 C₁₀H₁₅NO 165.23 Primary alcohol, amine Basic character; potential in drug synthesis
3-(Benzyloxy)-2,2-dimethylpropan-1-ol 66582-32-9 C₁₂H₁₈O₂ 194.27 Ether, primary alcohol Lipophilic; used in polymer intermediates
2-Benzylamino-2-methyl-1-propanol 10250-27-8 C₁₁H₁₇NO 179.26 Tertiary amine, primary alcohol Chelation potential; surfactant applications
2-Benzyl-1,4-dimethylbenzene N/A C₁₅H₁₆ 196.29 Aromatic hydrocarbons UV λmax = 277.8 nm (methanol)

Steric and Solubility Differences

  • 2-Benzyl-1,3-diphenylpropan-2-ol : The three aromatic groups create significant steric hindrance, reducing reactivity in nucleophilic substitutions. Its hydrophobicity limits solubility in polar solvents like water .
  • 2-Benzyl-1,3-propanediol : The two hydroxyl groups enhance hydrogen bonding, increasing water solubility compared to the tertiary alcohol (166.22 g/mol vs. 302.417 g/mol) .
  • 3-Amino-2-benzylpropan-1-ol: The amine group introduces basicity (pKa ~9–10), enabling salt formation and solubility in acidic media .

Spectroscopic Signatures

  • 2-Benzyl-1,3-diphenylpropan-2-ol : Expected IR absorption for O-H stretching (~3200–3600 cm⁻¹) and aromatic C-H (~3025 cm⁻¹), similar to 2-benzyl-1,4-dimethylbenzene .
  • 2-Benzyl-1,4-dimethylbenzene : Lacks an O-H group, showing only aromatic C-H (3025 cm⁻¹) and C=C (1603 cm⁻¹) stretches in IR .

Biological Activity

2-Benzyl-1,3-diphenylpropan-2-ol, also known as 1,3-diphenylpropan-2-ol, is an organic compound with the molecular formula C22H22OC_{22}H_{22}O. It features a central propane chain substituted with two phenyl groups and a hydroxyl group at the second carbon atom, which contributes to its biological activity and pharmacological potential. The compound exhibits chirality, making it relevant in stereochemistry and medicinal chemistry.

Antioxidant Properties

Research indicates that 2-benzyl-1,3-diphenylpropan-2-ol possesses significant antioxidant properties . These properties are influenced by various environmental factors such as pH and temperature. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Anti-inflammatory and Anticancer Activities

Compounds with structural similarities to 2-benzyl-1,3-diphenylpropan-2-ol have shown promise in pharmacological applications, particularly in anti-inflammatory and anticancer activities. The presence of phenolic structures in such compounds often correlates with biological efficacy. Studies suggest that this compound may inhibit inflammatory pathways and induce apoptosis in cancer cells .

The biological mechanisms through which 2-benzyl-1,3-diphenylpropan-2-ol exerts its effects may involve interaction with cellular signaling pathways. For example, it may modulate the activity of enzymes involved in inflammation or cancer progression. The compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules, potentially influencing enzyme activities and receptor interactions .

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of 2-benzyl-1,3-diphenylpropan-2-ol using various assays (e.g., DPPH radical scavenging). Results demonstrated a substantial reduction in free radicals, indicating its potential as a natural antioxidant agent.
  • Anti-inflammatory Effects : In vitro studies showed that treatment with 2-benzyl-1,3-diphenylpropan-2-ol significantly decreased the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions .
  • Anticancer Activity : Research involving cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent against specific cancer types .

Comparative Analysis

The following table summarizes the biological activities of 2-benzyl-1,3-diphenylpropan-2-ol compared to related compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
2-Benzyl-1,3-diphenylpropan-2-olHighModerateHigh
1,3-Diphenylpropan-1-olModerateLowModerate
1,3-Diphenylpropan-2-oneLowModerateLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-Benzyl-1,3-diphenylpropan-2-ol, and how can reaction conditions be optimized for yield?

  • Methodology : A two-step approach is commonly employed:

  • Step 1 : Condensation of benzylmagnesium bromide with 1,3-diphenylpropan-2-one under anhydrous conditions in THF at 0–5°C.
  • Step 2 : Acidic workup (e.g., dilute HCl) to protonate the intermediate alkoxide, followed by purification via fractional crystallization or column chromatography (ethyl acetate/hexane gradient).
  • Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperature, stoichiometry (1.2 equivalents Grignard reagent), and inert atmosphere. Side products like over-alkylated derivatives can be minimized using controlled addition rates .

Q. Which spectroscopic techniques are most effective for characterizing 2-Benzyl-1,3-diphenylpropan-2-ol, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : 1^1H NMR should show a singlet for the tertiary alcohol proton (δ ~2.1 ppm) and distinct splitting patterns for benzyl (δ ~3.8–4.2 ppm, AB quartet) and phenyl groups (δ ~6.9–7.4 ppm). 13^{13}C NMR confirms the quaternary carbon (δ ~75–80 ppm).
  • IR : O-H stretch (broad, ~3200–3400 cm1^{-1}), aromatic C-H stretches (~3025 cm1^{-1}), and C-O stretch (~1050–1150 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 320 (C23_{23}H20_{20}O) with fragmentation patterns indicating loss of benzyl or phenyl groups .

Q. How does the steric environment of 2-Benzyl-1,3-diphenylpropan-2-ol influence its crystalline packing, and what crystallographic approaches are suitable for analysis?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal. The bulky benzyl and phenyl groups create a distorted tetrahedral geometry around the central carbon, leading to specific intermolecular interactions (e.g., π-π stacking of aromatic rings). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding between hydroxyl groups and adjacent molecules can be analyzed using O-H···O metrics .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental NMR data for 2-Benzyl-1,3-diphenylpropan-2-ol's conformational analysis?

  • Methodology :

  • DFT Calculations : Compare B3LYP/6-311+G(d,p)-level optimized geometries with experimental NOESY/ROESY data to identify dominant conformers.
  • Solvent Effects : Simulate NMR chemical shifts in explicit solvent models (e.g., PCM for DMSO or CDCl3_3) to account for solvation-induced shifts.
  • Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria or slow conformational exchanges that may explain discrepancies .

Q. How do solvent polarity and temperature variations impact the kinetic vs. thermodynamic control in the synthesis of 2-Benzyl-1,3-diphenylpropan-2-ol derivatives?

  • Methodology :

  • Kinetic Control : Polar aprotic solvents (e.g., DMF) at low temperatures (–20°C) favor rapid benzylation but may lead to metastable intermediates.
  • Thermodynamic Control : Non-polar solvents (e.g., toluene) under reflux (110°C) promote equilibration to the most stable isomer.
  • Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize conditions for desired product selectivity .

Q. What mechanistic insights explain unexpected byproduct formation during the benzylation of 1,3-diphenylpropan-2-ol precursors, and how can side reactions be minimized?

  • Mechanism : Competing pathways include:

  • Over-alkylation : Excess benzyl halide leads to di-benzylated products.
  • Elimination : Base-catalyzed dehydration under high temperatures forms alkene byproducts.
    • Mitigation :
  • Use stoichiometric control (1:1 molar ratio of precursor to benzylating agent).
  • Add radical inhibitors (e.g., BHT) to suppress oxidation side reactions.
  • Employ milder bases (e.g., K2_2CO3_3 instead of NaH) to limit elimination .

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